

# Validating On-Target Brain Effects of CNM-Au8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NRMA-8    |           |
| Cat. No.:            | B15620195 | Get Quote |

A Note on Nomenclature: Initial searches for "NRMA-8" did not yield specific results for a neurological therapeutic. Based on the context of on-target effects in the brain and the available scientific literature, this guide assumes the query pertains to CNM-Au8, an investigational nanocrystal suspension of gold. This document focuses on the validation of CNM-Au8's on-target effects in the central nervous system.

CNM-Au8 is an investigational drug comprising a suspension of clean-surfaced, faceted gold nanocrystals. It is designed to act as a nanocatalyst to improve energy metabolism within neurons and glial cells, which is often impaired in neurodegenerative diseases.[1][2] The primary proposed mechanism of action is the catalytic enhancement of the nicotinamide adenine dinucleotide (NAD+) to reduced NAD+ (NADH) ratio (NAD+/NADH), a critical factor in cellular energy production (ATP synthesis).[2][3][4][5] By improving bioenergetics, CNM-Au8 aims to provide neuroprotection and support remyelination.[2][6][7] It is currently under investigation for the treatment of neurodegenerative conditions such as Parkinson's disease (PD), multiple sclerosis (MS), and amyotrophic lateral sclerosis (ALS).[1][8][9]

## **Comparative Analysis of On-Target Validation**

A key challenge in the development of drugs for neurological diseases is demonstrating that the therapeutic agent reaches its target in the brain and exerts the intended biological effect. For CNM-Au8, the primary on-target effect is the modulation of brain energy metabolism. The principal method used to validate this has been a non-invasive neuroimaging technique: 7-Tesla <sup>31</sup>P-Magnetic Resonance Spectroscopy (<sup>31</sup>P-MRS).[2][3][10]







This approach stands in comparison to other methods of target engagement validation, which can be more invasive or indirect. For instance, validating the on-target effects of a kinase inhibitor might involve cerebrospinal fluid (CSF) analysis for downstream biomarkers or postmortem tissue analysis. Another common method is the use of positron emission tomography (PET) with a radiolabeled ligand that binds to the specific target.

The table below compares these methodologies for validating on-target effects in the brain.



| Methodology                                                                     | Primary<br>Measureme<br>nt                                                                 | Invasiveness                                                    | Directness<br>of Target<br>Engagement                                              | Key<br>Advantages                                                                                                | Key<br>Limitations                                                                                                          |
|---------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|-----------------------------------------------------------------|------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| <sup>31</sup> P-Magnetic<br>Resonance<br>Spectroscopy<br>( <sup>31</sup> P-MRS) | Measures the ratio of phosphorus-containing energy metabolites (e.g., NAD+/NADH, ATP).     | Non-invasive                                                    | Indirect<br>(measures<br>the metabolic<br>consequence<br>of target<br>engagement)  | Provides functional data on cellular energy status; repeatable in longitudinal studies.                          | Lower spatial resolution compared to other MRI techniques; requires specialized equipment (7-Tesla magnet).                 |
| Positron<br>Emission<br>Tomography<br>(PET)                                     | Quantifies the binding of a radiolabeled ligand to a specific target protein.              | Minimally invasive (requires injection of a radioactive tracer) | Direct                                                                             | Highly sensitive and specific for the target protein; allows for whole-brain quantification of target occupancy. | Requires a specific radioligand for each target; exposure to ionizing radiation.                                            |
| Cerebrospina<br>I Fluid (CSF)<br>Analysis                                       | Measures levels of the drug, its metabolites, or downstream biomarkers of target activity. | Invasive<br>(requires<br>lumbar<br>puncture)                    | Indirect (biomarker changes may not solely reflect target engagement in the brain) | Can provide information on drug concentration at the target organ and biomarker modulation.                      | Invasive procedure with potential side effects; reflects an integrated state of the CNS rather than specific brain regions. |



### **Quantitative Data for CNM-Au8 On-Target Effects**

The on-target effects of CNM-Au8 in the brain have been quantified in Phase 2 clinical trials, primarily the REPAIR-PD and REPAIR-MS studies.[2][10] The key findings from the combined analysis of these studies are summarized below.

Table 1: Change in Brain NAD+/NADH Ratio with CNM-

**Au8 Treatment** 

| Patient Cohort              | Treatment<br>Duration | Mean Change<br>in NAD+/NADH<br>Ratio    | Standard<br>Deviation | p-value |
|-----------------------------|-----------------------|-----------------------------------------|-----------------------|---------|
| Combined PD and MS          | 12+ weeks             | +10.4% (0.584<br>units)                 | 1.3                   | 0.037   |
| Parkinson's<br>Disease (PD) | 12+ weeks             | Increase (not individually significant) | -                     | 0.11    |
| Multiple<br>Sclerosis (MS)  | 12+ weeks             | Increase (not individually significant) | -                     | 0.14    |

Data from the combined analysis of the REPAIR-PD and REPAIR-MS trials.[2][11]

Table 2: Effects of CNM-Au8 on Other Brain Energy

**Metabolites** 

| Metabolite                | Observed Effect                        | Significance              |
|---------------------------|----------------------------------------|---------------------------|
| β-АТР                     | Significant treatment effects observed | Statistically significant |
| Phosphorylation Potential | Significant treatment effects observed | Statistically significant |

Data from the combined analysis of the REPAIR-PD and REPAIR-MS trials.[2]



### **Experimental Protocols**

## <sup>31</sup>P-Magnetic Resonance Spectroscopy (<sup>31</sup>P-MRS) for Brain Metabolite Quantification

This protocol provides a general overview of the methodology used in the REPAIR clinical trials to assess the on-target effects of CNM-Au8.

Objective: To non-invasively measure the change in the ratio of key phosphorus-containing energy metabolites, particularly NAD+/NADH and ATP, in the brains of participants before and after treatment with CNM-Au8.

#### Equipment:

- 7-Tesla (7T) MRI scanner
- Dual-tuned <sup>1</sup>H/<sup>31</sup>P head coil

#### Procedure:

- Participant Preparation: Participants are positioned supine in the MRI scanner. The head is placed centrally within the <sup>1</sup>H/<sup>31</sup>P head coil.
- Anatomical Imaging: High-resolution T2-weighted anatomical images (axial, coronal, and sagittal) are acquired to accurately plan the location for the <sup>31</sup>P-MRS acquisition.
- Voxel Placement: A volume of interest (voxel) is carefully positioned in a region of the brain relevant to the disease being studied (e.g., encompassing deep gray matter structures).
- <sup>31</sup>P-MRS Data Acquisition:
  - A single-pulse acquisition sequence with a long repetition time (TR) is typically used to acquire the free induction decay (FID) signal.
  - Data is acquired over a specific spectral width to encompass the resonance peaks of the phosphorus metabolites of interest.
- Spectral Analysis:



- The acquired FID data is transformed into the frequency domain to generate a <sup>31</sup>P spectrum.
- The spectrum undergoes baseline correction.
- Each metabolite peak (e.g., γ-ATP, α-ATP, β-ATP, phosphocreatine (PCr), inorganic phosphate (Pi), phosphomonoesters (PME), and phosphodiesters (PDE)) is fitted using a lineshape model (e.g., Voigt).
- The area under each fitted peak is quantified to determine the relative concentration of each metabolite.
- Calculation of Ratios: The primary outcome, the NAD+/NADH ratio, is calculated. Other ratios and metabolite concentrations are also determined.
- Longitudinal Analysis: The procedure is repeated at baseline (before treatment) and after the specified treatment period (e.g., 12 weeks) to assess the change in metabolite ratios.

#### **Visualizations**

#### **Proposed Signaling Pathway of CNM-Au8**



Click to download full resolution via product page

Caption: Proposed mechanism of action for CNM-Au8 in improving cellular bioenergetics.

## **Experimental Workflow for Validating On-Target Effects**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. vineurology.com [vineurology.com]
- 2. Evidence of brain target engagement in Parkinson's disease and multiple sclerosis by the investigational nanomedicine, CNM-Au8, in the REPAIR phase 2 clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. invest.clene.com [invest.clene.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Clene Nanomedicine Publishes Results Demonstrating Preclinical Efficacy of CNM-Au8
   Gold Nanocrystals for Remyelination in Multiple Sclerosis in Scientific Reports
   [prnewswire.com]
- 7. mymsaa.org [mymsaa.org]
- 8. Clene Inc. Clene Announces Peer-Reviewed Publication Describing CNM-Au8 Catalytic Neuroprotective Mechanism of Action [invest.clene.com]
- 9. google.com [google.com]
- 10. neurologylive.com [neurologylive.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Validating On-Target Brain Effects of CNM-Au8: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620195#validating-the-on-target-effects-of-nrma-8-in-the-brain]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com